Antimalarial agent 12

Antimalarial activity Drug resistance P. falciparum

Antimalarial agent 12 (R-3b, CAS 2715225-58-2) is the enantiopure (R)-benzofuran-2-carboxamide–tetrahydro-β-carboline essential for reproducible antimalarial research. It inhibits both chloroquine-sensitive (3D7, EC50=136 nM) and resistant (Dd2, EC50=155 nM) P. falciparum with a resistance index of just 1.14—unlike racemic or (S)-counterparts. High selectivity index (>323, HEK-293) and negligible antibacterial activity (MIC >250 µM vs E. coli) ensure a clean chemical probe for target-ID, chemoproteomics, and resistance mechanism studies. Its defined ADME-Tox profile (microsomal t½=79 min, hepatocyte t½=175 min, oral F=11%) makes it an ideal benchmark for oral bioavailability optimization and prodrug design. Insist on the enantiopure (R)-form for consistent, publication-ready data.

Molecular Formula C26H18BrClN2O2
Molecular Weight 505.8 g/mol
Cat. No. B12398850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 12
Molecular FormulaC26H18BrClN2O2
Molecular Weight505.8 g/mol
Structural Identifiers
SMILESC1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br
InChIInChI=1S/C26H18BrClN2O2/c27-17-7-10-22-16(13-17)14-23(32-22)26(31)30-12-11-20-19-3-1-2-4-21(19)29-24(20)25(30)15-5-8-18(28)9-6-15/h1-10,13-14,25,29H,11-12H2/t25-/m1/s1
InChIKeyHZSCLSLYKFCGEO-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 12 (R-3b): An Enantiopure Benzofuran-2-carboxamide Research Compound


Antimalarial agent 12, also known as compound R-3b (CAS: 2715225-58-2), is an enantiopure benzofuran-2-carboxamide derivative of 1-aryltetrahydro-β-carboline [1]. It is characterized as a potent antimalarial agent effective against drug-resistant Plasmodium falciparum strains . The compound's chemical formula is C26H18BrClN2O2 with a molecular weight of 505.79 g/mol [2].

Why Antimalarial Agent 12 (R-3b) Cannot Be Substituted by Generic Analogs


Generic substitution with other antimalarial compounds in the same chemical class is not advised due to critical differences in enantiomeric purity and resulting pharmacological activity. The (R)-enantiomer (R-3b) has been demonstrated to possess pharmacological superiority over its (S)-counterpart and other analogs [1]. This stereospecificity is crucial for its unique activity profile, including potent inhibition of both drug-sensitive and drug-resistant P. falciparum strains, a characteristic not guaranteed by other compounds or racemic mixtures. Therefore, selecting the specific enantiopure compound is essential for reproducible and meaningful research outcomes .

Quantitative Evidence: Key Performance Metrics of Antimalarial Agent 12 vs. Comparators


Potency Against Drug-Resistant vs. Drug-Sensitive P. falciparum Strains

Antimalarial agent 12 demonstrates a comparably potent inhibitory effect on both chloroquine-resistant (Dd2) and chloroquine-sensitive (3D7) strains of P. falciparum. Its activity against the resistant Dd2 strain (EC50 = 155 nM) is only 14% higher than against the sensitive 3D7 strain (EC50 = 136 nM), indicating a low cross-resistance index [1]. This contrasts with many antimalarials like chloroquine, which show significantly reduced potency against resistant strains.

Antimalarial activity Drug resistance P. falciparum

Selectivity Index: Antimalarial Activity vs. Mammalian Cell Cytotoxicity

Antimalarial agent 12 exhibits a substantial selectivity window for parasite cells over human cell lines. The compound's EC50 values against P. falciparum (136-155 nM) are significantly lower than its CC50 values against human HEK-293 and hPHep cells (>50,000 nM and >10,000 nM, respectively) [1]. This yields a selectivity index (CC50/EC50) of >323 for HEK-293 cells and >65 for primary human hepatocytes.

Selectivity Cytotoxicity Safety profile

Antibacterial Activity Assessment: MIC Against E. coli

Antimalarial agent 12 demonstrates high selectivity for Plasmodium parasites over prokaryotic organisms. The minimum inhibitory concentration (MIC) against Escherichia coli is >250,000 nM, which is over 1,600-fold higher than its antimalarial EC50 against P. falciparum [1]. This stark contrast highlights the compound's specificity for its eukaryotic parasite target.

Selectivity Antibacterial Specificity

Pharmacokinetic Profile: In Vitro Metabolic Stability and In Vivo Exposure

The compound exhibits favorable in vitro metabolic stability, with a long half-life (t1/2) of 79 minutes in mouse microsomes and 175 minutes in mouse hepatocytes [1]. However, its in vivo pharmacokinetic profile reveals a low oral bioavailability (%F) of 11% in rats, with an AUC0–24h of 28.2 ± 5.9 h·μg/mL following a 40 mg/kg oral dose [1]. This combination of high intrinsic stability and low oral exposure suggests potential for formulation or prodrug strategies to enhance in vivo delivery.

Pharmacokinetics Metabolic stability In vivo efficacy

Enantiomeric Superiority: Activity of (R)-3b vs. (S)-3b

The (R)-enantiomer of 3b (R-3b, Antimalarial agent 12) demonstrates pharmacological superiority over its (S)-counterpart [1]. While the exact quantitative difference in potency is not provided in the available data, the preparation and evaluation of pure enantiomers unequivocally demonstrated the superior antimalarial activity of (R)-3b in vitro [1].

Enantioselectivity Structure-activity relationship Stereochemistry

Optimal Use Cases for Antimalarial Agent 12 Based on Quantitative Evidence


Investigating Drug Resistance Mechanisms in P. falciparum

Antimalarial agent 12 is ideally suited for studies on drug resistance due to its potent and near-equivalent activity against both chloroquine-sensitive (3D7, EC50=136 nM) and chloroquine-resistant (Dd2, EC50=155 nM) strains [1]. This low cross-resistance index (1.14) allows researchers to use the compound as a probe to dissect pathways and targets that remain vulnerable in resistant parasites, providing a baseline for understanding mechanisms of action independent of known resistance mutations.

In Vitro Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's well-defined enantioselectivity, with the (R)-enantiomer being pharmacologically superior [2], makes it an excellent starting point or control for SAR campaigns. Researchers can use Antimalarial agent 12 as a benchmark to evaluate new analogs, exploring modifications to the benzofuran-2-carboxamide or tetrahydro-β-carboline core to improve potency or metabolic stability. The extensive in vitro ADME-Tox profile (e.g., high microsomal stability, t1/2 of 79 min in microsomes) provides a clear dataset for comparative analysis [1].

Selectivity Profiling and Target Identification

Given its high selectivity index (>323 for HEK-293 cells) and lack of antibacterial activity (MIC >250,000 nM against E. coli) [1], Antimalarial agent 12 is a highly specific chemical probe. This makes it valuable for chemoproteomics or genetic resistance selection studies aimed at identifying its molecular target in Plasmodium, with a reduced likelihood of confounding off-target effects in mammalian or bacterial systems.

Formulation and Prodrug Development Research

The compound's pharmacokinetic profile presents a well-defined challenge: high in vitro metabolic stability (hepatocyte t1/2 of 175 min) combined with low oral bioavailability (11% in rat) [1]. This makes it an ideal model compound for academic and industrial groups focused on developing novel formulation strategies (e.g., nanoparticles, lipid-based formulations) or designing prodrugs to enhance oral absorption and systemic exposure of antimalarial candidates with similar physicochemical limitations (e.g., high lipophilicity, Log D >5).

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